2-(Cyclohexylamino)-3-phenylquinazolin-4-one
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Overview
Description
2-(Cyclohexylamino)-3-phenylquinazolin-4-one is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The compound features a quinazoline core with a cyclohexylamino group at the 2-position and a phenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-3-phenylquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with cyclohexylamine and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid or a base under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)-3-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The amino and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
2-(Cyclohexylamino)-3-phenylquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)-3-phenylquinazolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylamino)-3-methylquinazoline-4(3H)-one
- 2-(Cyclohexylamino)-3-ethylquinazoline-4(3H)-one
- 2-(Cyclohexylamino)-3-propylquinazoline-4(3H)-one
Uniqueness
2-(Cyclohexylamino)-3-phenylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 3-position enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry .
Properties
Molecular Formula |
C20H21N3O |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(cyclohexylamino)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H21N3O/c24-19-17-13-7-8-14-18(17)22-20(21-15-9-3-1-4-10-15)23(19)16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,21,22) |
InChI Key |
LXVZSULQDBTVPU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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